molecular formula C8H9O4- B1286436 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-10-9

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B1286436
CAS No.: 83249-10-9
M. Wt: 169.15 g/mol
InChI Key: UJZHYIMESNWEQA-UHFFFAOYSA-M
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Description

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[1.1.1]pentane core. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclo[1.1.1]pentane framework is known for its rigidity and strain, which can impart unique reactivity and properties to the molecules that contain it.

Scientific Research Applications

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.

    Medicinal Chemistry: The rigidity and strain of the bicyclo[1.1.1]pentane core can impart unique biological activity to molecules, making it a potential scaffold for drug development.

    Material Science: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as high strength or rigidity.

    Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions, taking advantage of its unique electronic and steric properties.

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . Therefore, appropriate safety measures should be taken when handling this compound, such as wearing protective gloves, eye protection, and face protection .

Future Directions

Bicyclo[1.1.1]pentanes, including “3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid”, are now used in drug discovery research, and the demand for these building blocks is growing exponentially . Therefore, future directions may include the development of new synthetic methods and the exploration of their applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the [2+2] cycloaddition of a suitable diene with an alkyne, followed by a ring-closing metathesis reaction.

    Introduction of the carboxylic acid group: This can be done through the oxidation of a suitable precursor, such as a methyl group or an alcohol, using reagents like potassium permanganate or chromium trioxide.

    Esterification: The carboxylic acid group can be converted to the methoxycarbonyl group through esterification with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The rigidity and strain of the bicyclo[1.1.1]pentane core can influence the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the methoxycarbonyl group, which can affect its reactivity and applications.

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, which can influence its chemical properties and reactivity.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and applications.

Uniqueness

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the bicyclo[1.1.1]pentane core. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of a methoxycarbonyl group onto a bicyclo[1.1.1]pentane-1-carboxylic acid molecule.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "Methoxycarbonyl chloride", "Triethylamine", "Dichloromethane", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid is dissolved in dichloromethane.", "Triethylamine is added to the solution to act as a base.", "Methoxycarbonyl chloride is added dropwise to the solution while stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The reaction mixture is then washed with hydrochloric acid and sodium hydroxide to remove any impurities.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain the crude product.", "The crude product is purified by recrystallization from ethanol to obtain 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid." ] }

CAS No.

83249-10-9

Molecular Formula

C8H9O4-

Molecular Weight

169.15 g/mol

IUPAC Name

3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C8H10O4/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H,9,10)/p-1

InChI Key

UJZHYIMESNWEQA-UHFFFAOYSA-M

SMILES

COC(=O)C12CC(C1)(C2)C(=O)O

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 6
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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